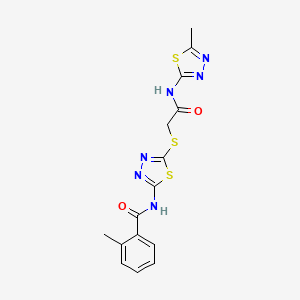
2-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including amide, thiadiazole, and methyl groups. These functional groups could potentially give the compound various chemical and biological properties .
Molecular Structure Analysis
The molecule contains two 1,3,4-thiadiazole rings, which are five-membered rings containing three carbon atoms, one nitrogen atom, and one sulfur atom. These rings are known to contribute to the bioactivity of various pharmaceutical compounds .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the thiadiazole rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like amide could make it soluble in polar solvents .Applications De Recherche Scientifique
Anticancer Applications
- Novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines, showing promising results. The microwave-assisted, solvent-free synthesis approach under microwave irradiation has facilitated the creation of compounds with potential anticancer properties (Tiwari et al., 2017).
Synthesis and Structural Characterization
- The synthesis of thiadiazolobenzamide and its Ni and Pd complexes through cyclization of thioxothiourea highlights the structural diversity and potential for creating compounds with unique biological activities. X-ray crystallography provided insights into the compound's structure (Adhami et al., 2012).
Antimicrobial and Nematocidal Activity
- A series of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized, with some compounds showing good nematocidal activity against Bursaphelenchus xylophilus. These findings indicate the potential for developing new nematicides based on this chemical framework (Liu et al., 2022).
Chemical Synthesis Techniques
- The exploration of oxidative dimerization of thioamides to create 3,5-disubstituted 1,2,4-thiadiazoles showcases innovative chemical synthesis techniques that contribute to the development of compounds with possible applications in various biological fields (Takikawa et al., 1985).
Gelation Behavior and Supramolecular Chemistry
- Studies on N-(thiazol-2-yl)benzamide derivatives reveal their role as supramolecular gelators, emphasizing the importance of methyl functionality and S⋯O interactions in determining gelation behavior. This research contributes to the understanding of molecular assemblies and their potential applications in materials science (Yadav & Ballabh, 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S3/c1-8-5-3-4-6-10(8)12(23)17-14-20-21-15(26-14)24-7-11(22)16-13-19-18-9(2)25-13/h3-6H,7H2,1-2H3,(H,16,19,22)(H,17,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXWWXIYORTTPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2675358.png)
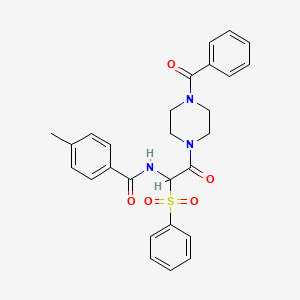
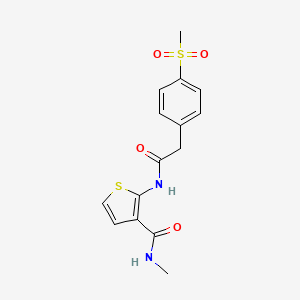
![4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2675361.png)
![3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2675362.png)
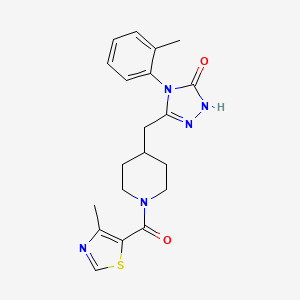
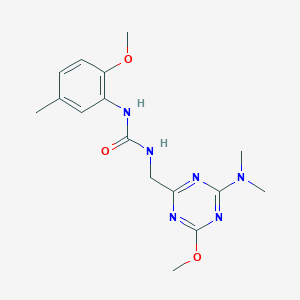
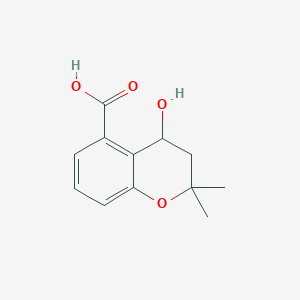

![Ethyl 2-azaspiro[3.3]heptane-3-carboxylate](/img/structure/B2675370.png)
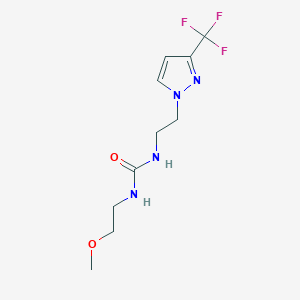
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2675372.png)
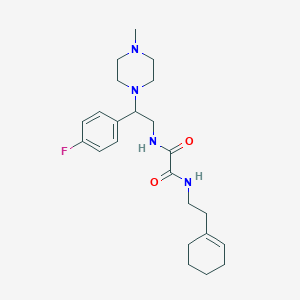
![4-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2675379.png)